Benzophenone vs. Aryl Azide, Diazirine, and α-Diazocarbonyl Photoprobes: Extremely Low Water Reactivity for Aqueous Photoaffinity Labeling
In a head-to-head comparison of four photoactivatable probe classes incorporated into the same pentapeptide scaffold (thymopentin, TP5), the p-benzoylphenylalanine (Bpa)-containing analogue exhibited extremely low affinity to react with water, whereas the aryl azide, diazirine, and α-diazocarbonyl probes all showed substantial hydrolysis side-reactions under identical aqueous irradiation conditions [1]. This water-inertness directly translates to higher yields of the desired crosslinked product in physiologically relevant buffers.
| Evidence Dimension | Photochemical reactivity with water (aqueous environment) |
|---|---|
| Target Compound Data | Extremely low water reactivity; needed prolonged UV to achieve full rearrangement (Bpa-TP5) |
| Comparator Or Baseline | Aryl azide (4-azidobenzoyl-TP5): moderate water reactivity; Diazirine (Tmd-Phe-TP5): high tendency to react with water; α-diazocarbonyl (2-diazo-3,3,3-trifluoropropionyl-TP5): no activation under optimized conditions |
| Quantified Difference | Qualitative rank: Bpa << 4-azidobenzoyl < Tmd-Phe for undesired water reaction; Bpa uniquely inert |
| Conditions | UV irradiation (two different sources) in water, n-propanol, and water/n-propanol mixtures; analyzed by HPLC, ion-spray MS, HPLC-MS, and HPLC-CID-MS |
Why This Matters
For peptide-protein interaction studies conducted in aqueous buffer (the relevant biological milieu), Bpa-based probes avoid the high hydrolysis background that compromises signal-to-noise in aryl azide and diazirine systems, making Boc-Bpa-OH the building block of choice for designing clean, interpretable photolabeling experiments.
- [1] Weber, P.J.A.; Beck-Sickinger, A.G. Comparison of the photochemical behavior of four different photoactivatable probes. J. Pept. Res. 1997, 49, 375–383. View Source
